![molecular formula C24H30O8S B020294 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid CAS No. 110022-89-4](/img/structure/B20294.png)
4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid, also known as AHPPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory molecules. 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Effets Biochimiques Et Physiologiques
4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid can inhibit the proliferation and migration of cancer cells, reduce the production of inflammatory molecules, and increase the activity of antioxidant enzymes. In vivo studies have shown that 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid can reduce the size of tumors, improve cognitive function, and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the high cost of synthesis, which may limit its use in large-scale experiments. Another limitation is the lack of studies on the toxicity and pharmacokinetics of 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid. One direction is the optimization of the synthesis method to increase the yield and reduce the cost of production. Another direction is the study of the toxicity and pharmacokinetics of 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid, which will be important for its potential use as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid and its potential therapeutic applications in various fields.
Méthodes De Synthèse
4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid can be synthesized through a multi-step process that involves the reaction of 4-hydroxybenzoic acid with propyl bromide, followed by acetylation and sulfonation. The final step involves the reaction of the intermediate product with gamma-hydroxybutyric acid. The synthesis method has been optimized to increase the yield and purity of 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid.
Applications De Recherche Scientifique
4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid has been studied for its potential therapeutic applications in various fields, including neurology, cardiology, and oncology. In neurology, 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid has been shown to have anti-inflammatory effects and may be a potential treatment for cardiovascular diseases such as atherosclerosis. In oncology, 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid has been shown to have anti-tumor effects and may be a potential treatment for various types of cancer.
Propriétés
Numéro CAS |
110022-89-4 |
|---|---|
Nom du produit |
4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid |
Formule moléculaire |
C24H30O8S |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
4-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfonyl]phenyl]-4-hydroxybutanoic acid |
InChI |
InChI=1S/C24H30O8S/c1-3-5-20-22(12-10-19(16(2)25)24(20)29)32-14-4-15-33(30,31)18-8-6-17(7-9-18)21(26)11-13-23(27)28/h6-10,12,21,26,29H,3-5,11,13-15H2,1-2H3,(H,27,28) |
Clé InChI |
PWXDAVMCAIRXPD-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCS(=O)(=O)C2=CC=C(C=C2)C(CCC(=O)O)O |
SMILES canonique |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCS(=O)(=O)C2=CC=C(C=C2)C(CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



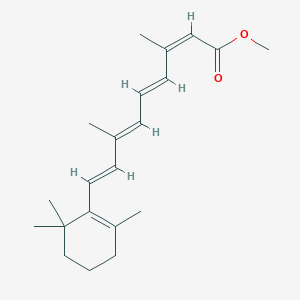
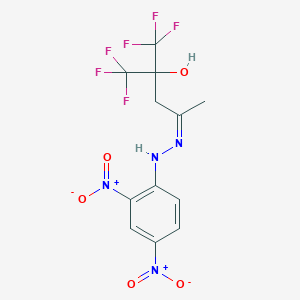
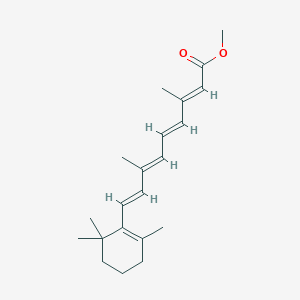
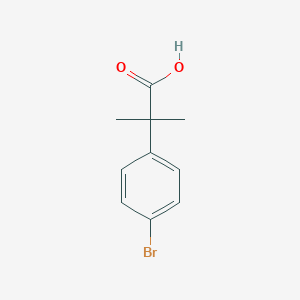
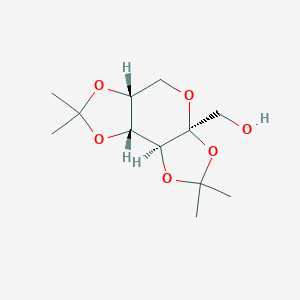
![Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B20222.png)
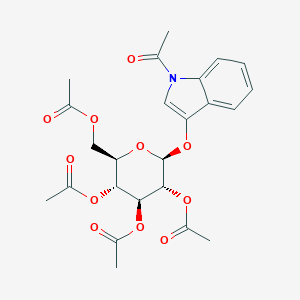
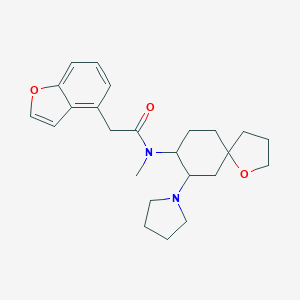
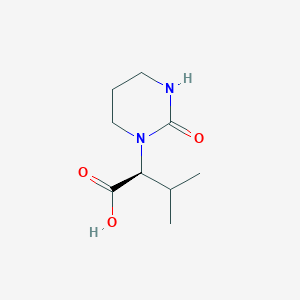
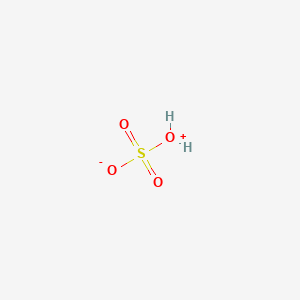
![(6E)-6-[(4-chloro-N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B20242.png)
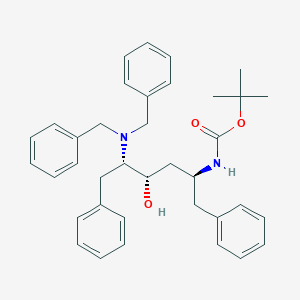
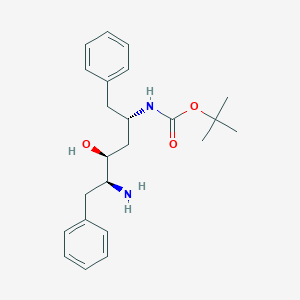
![(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20251.png)